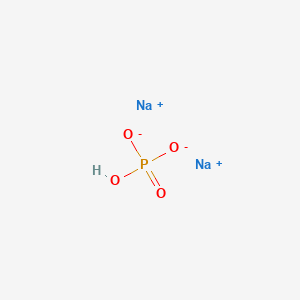

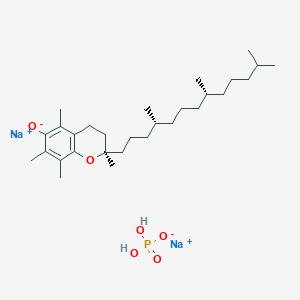

Disodium hydrogen phosphate

Übersicht

Beschreibung

Sodium phosphate, dibasic, also known as disodium hydrogen phosphate, is an inorganic compound with the chemical formula Na₂HPO₄. It is one of several sodium phosphates and is known in anhydrous form as well as various hydrates (e.g., dihydrate, heptahydrate, dodecahydrate). This compound appears as a white crystalline solid and is highly soluble in water but insoluble in ethanol . Sodium phosphate, dibasic, is commonly used in various applications, including food processing, pharmaceuticals, and water treatment .

Wissenschaftliche Forschungsanwendungen

Sodium phosphate, dibasic, is widely used in scientific research due to its buffering capacity and solubility in water . Some key applications include:

- Chemistry: Used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.

- Biology: Employed in the preparation of biological buffers for enzyme assays, DNA and RNA extraction, and purification processes .

- Medicine: Utilized in pharmaceutical formulations, including as a laxative and for treating hypophosphatemia .

- Industry: Applied in water treatment processes, food processing as an emulsifier, and in the textile industry for dyeing and printing .

Wirkmechanismus

Sodium phosphate, dibasic, primarily exerts its effects through its buffering capacity and osmotic properties. In biological systems, it helps maintain pH stability, which is crucial for enzymatic reactions and cellular functions . As an osmotic laxative, it increases the solute concentration in the intestinal lumen, drawing water into the lumen and promoting bowel movements .

Safety and Hazards

Zukünftige Richtungen

Disodium hydrogen phosphate has been used in the preparation of a novel form-stable composite phase change material (CPCM) for building thermal energy storage . This indicates its potential use in energy-saving applications. Additionally, heating solid disodium phosphate gives the useful compound tetrasodium pyrophosphate , indicating potential future directions in chemical reactions.

Biochemische Analyse

Biochemical Properties

Disodium hydrogen phosphate plays a crucial role in biochemical reactions, primarily due to its buffering capacity. It helps maintain the pH of solutions within a specific range, making it valuable in various chemical processes . In biochemical reactions, this compound interacts with enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes like alkaline phosphatase, which catalyzes the hydrolysis of phosphate esters . Additionally, this compound can interact with proteins involved in phosphate metabolism, such as phosphatases and kinases, influencing their activity and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by acting as a phosphate donor in phosphorylation reactions, which are critical for cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of protein kinases, which play a key role in signal transduction pathways. It also affects gene expression by participating in the regulation of transcription factors that control the expression of specific genes . Furthermore, this compound can impact cellular metabolism by providing phosphate groups necessary for the synthesis of ATP, nucleotides, and other essential biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and proteins, altering their conformation and activity . For instance, this compound can act as an allosteric regulator of enzymes, modulating their catalytic activity. It can also participate in enzyme inhibition or activation by competing with other substrates for binding sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known for its good thermal stability, allowing it to withstand high temperatures without significant decomposition . Its stability can be affected by factors such as pH, temperature, and the presence of other chemicals. Over time, this compound may degrade, leading to changes in its biochemical properties and effects on cellular function . Long-term studies in in vitro and in vivo settings have shown that this compound can have sustained effects on cellular processes, including enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects on phosphate metabolism and cellular function . High doses of this compound can lead to toxic or adverse effects, such as disruptions in electrolyte balance and renal function . Threshold effects have been observed, where the compound exhibits different effects at varying concentrations, highlighting the importance of dosage in determining its impact on biological systems .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to phosphate metabolism and energy production . It interacts with enzymes such as phosphatases and kinases, which regulate the transfer of phosphate groups in metabolic reactions . This compound also plays a role in the synthesis of ATP, nucleotides, and other essential biomolecules by providing phosphate groups necessary for these processes . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via phosphate transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can interact with binding proteins and other molecules that regulate its localization and accumulation . It can also be transported to specific cellular compartments, such as the mitochondria and nucleus, where it participates in biochemical reactions and cellular processes .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It is often found in the cytoplasm, where it participates in metabolic reactions and interacts with enzymes and proteins . This compound can also be localized to specific organelles, such as the mitochondria and nucleus, where it plays a role in energy production and gene expression . Targeting signals and post-translational modifications can direct this compound to these compartments, ensuring its proper localization and function within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium phosphate, dibasic, can be synthesized by neutralizing phosphoric acid (H₃PO₄) with sodium hydroxide (NaOH): [ \text{H₃PO₄} + 2\text{NaOH} \rightarrow \text{Na₂HPO₄} + 2\text{H₂O} ]

Industrial Production Methods: Industrially, sodium phosphate, dibasic, is prepared in a two-step process. First, dicalcium phosphate reacts with sodium bisulfate, precipitating calcium sulfate: [ \text{CaHPO₄} + \text{NaHSO₄} \rightarrow \text{NaH₂PO₄} + \text{CaSO₄} ]

In the second step, the resulting monosodium phosphate solution is partially neutralized with sodium hydroxide: [ \text{NaH₂PO₄} + \text{NaOH} \rightarrow \text{Na₂HPO₄} + \text{H₂O} ]

Types of Reactions:

Neutralization: Sodium phosphate, dibasic, can be formed by neutralizing phosphoric acid with sodium hydroxide.

Hydrolysis: In aqueous solutions, it can undergo hydrolysis to form monosodium phosphate and sodium hydroxide: [ \text{Na₂HPO₄} + \text{H₂O} \rightleftharpoons \text{NaH₂PO₄} + \text{NaOH} ]

Common Reagents and Conditions:

Reagents: Phosphoric acid, sodium hydroxide, sodium bisulfate, dicalcium phosphate.

Conditions: Typically involves aqueous solutions and controlled pH environments.

Major Products:

- Monosodium phosphate (NaH₂PO₄)

- Trisodium phosphate (Na₃PO₄)

Vergleich Mit ähnlichen Verbindungen

Sodium phosphate, dibasic, can be compared with other sodium phosphates such as:

- Monosodium phosphate (NaH₂PO₄): Contains one sodium ion per molecule and is more acidic.

- Trisodium phosphate (Na₃PO₄): Contains three sodium ions per molecule and is more basic .

Uniqueness: Sodium phosphate, dibasic, is unique due to its moderate basicity and versatility in various applications, making it a valuable compound in both laboratory and industrial settings .

Eigenschaften

| { "Design of the Synthesis Pathway": "Disodium hydrogen phosphate can be synthesized by the reaction of phosphoric acid with sodium hydroxide.", "Starting Materials": [ "Phosphoric acid", "Sodium hydroxide" ], "Reaction": [ "Add phosphoric acid to a reaction vessel", "Slowly add sodium hydroxide to the reaction vessel while stirring", "Continue stirring until all the sodium hydroxide has dissolved", "Heat the reaction mixture to 80-90°C for 1-2 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solution to remove any impurities", "Evaporate the solution to dryness to obtain disodium hydrogen phosphate" ] } | |

CAS-Nummer |

7558-79-4 |

Molekularformel |

H3NaO4P |

Molekulargewicht |

120.985 g/mol |

IUPAC-Name |

disodium;hydrogen phosphate |

InChI |

InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI-Schlüssel |

NFIYTPYOYDDLGO-UHFFFAOYSA-N |

SMILES |

OP(=O)([O-])[O-].[Na+].[Na+] |

Kanonische SMILES |

OP(=O)(O)O.[Na] |

Verwandte CAS-Nummern |

65185-91-3 |

Synonyme |

Phosphoric Acid Sodium Salt; Phosphoric Acid Disodium Salt; Acetest; Anhydrous Sodium Acid Phosphate; DSP; Dibasic Sodium Phosphate; Disodium Acid Orthophosphate; Disodium Acid Phosphate; Disodium Hydrogen Orthophosphate; Disodium Hydrogen Phosphate; |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)